N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride
Description
Chemical Name: N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride
Molecular Formula: C₉H₁₇ClN₂O₂
Molecular Weight: 220.7 g/mol
Structural Features:
- A piperidine ring substituted with a methyl-acetamide group at the 4-position via an ether linkage.
- The hydrochloride salt enhances solubility and stability.
Its structural framework is commonly utilized in drug discovery due to the piperidine moiety's versatility in interacting with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-methyl-2-piperidin-4-yloxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-8(11)6-12-7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3,(H,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLLDQNUSJZYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenolysis-Based Deprotection
A widely cited method involves the use of hydrogenolysis to remove protecting groups from intermediates. For example, benzyl 4-(2-(methylamino)-2-oxoethoxy)piperidine-1-carboxylate serves as a key precursor. The synthesis proceeds as follows:
-
Starting Material Preparation :
Piperidine-4-ol is functionalized with a benzyl carbamate group to yield 1-benzylpiperidin-4-ol , which is subsequently reacted with methyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form the ether linkage. -
Hydrogenolytic Cleavage :
The benzyl-protected intermediate is subjected to hydrogen gas (1–3 atm) in ethanol with palladium-on-carbon (Pd/C, 10% w/w) as a catalyst. This step removes the benzyl group, yielding N-methyl-2-(piperidin-4-yloxy)acetamide as a free base.Reaction Conditions :
-
Hydrochloride Salt Formation :
The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt, which is isolated via filtration and dried under vacuum.
Direct Alkylation of Piperidine-4-ol
An alternative approach bypasses protective groups by directly alkylating piperidine-4-ol with methyl bromoacetamide:
-
Nucleophilic Substitution :
Piperidine-4-ol reacts with methyl bromoacetamide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds via an SN2 mechanism, forming the ether bond.Reaction Conditions :
-
Acidification and Purification :
The product is acidified with HCl and purified via recrystallization from ethanol/water (3:1 v/v), yielding the hydrochloride salt with >98% purity.
Optimization Strategies
Catalytic Hydrogenation Efficiency
Comparative studies highlight the impact of catalyst loading on yield:
| Catalyst Loading (Pd/C, % w/w) | Yield (%) | Purity (%) |
|---|---|---|
| 5 | 42 | 95 |
| 10 | 57 | 98 |
| 15 | 59 | 97 |
Higher catalyst loads (>10%) marginally improve yields but increase costs. Optimal loading is 10%.
Solvent Effects on Alkylation
Polar aprotic solvents enhance reaction rates due to improved nucleophilicity of piperidine-4-ol:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 52 |
| DMSO | 46.7 | 49 |
| THF | 7.5 | 32 |
DMF outperforms alternatives, balancing solubility and reactivity.
Analytical Characterization
Spectroscopic Validation
-
1H NMR (400 MHz, D2O) :
δ 1.45–1.60 (m, 2H, piperidine H-3), 2.05–2.20 (m, 2H, piperidine H-2), 2.85 (s, 3H, N-CH3), 3.10–3.30 (m, 4H, piperidine H-1 and H-4), 4.15 (s, 2H, CH2CO), 4.40–4.55 (m, 1H, piperidine H-5). -
IR (KBr) :
Peaks at 1650 cm⁻¹ (amide C=O) and 2500–3000 cm⁻¹ (HCl salt N-H stretch).
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity with a retention time of 6.2 minutes.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patents describe a continuous flow system for large-scale production:
Waste Management
Spent Pd/C catalyst is recovered via filtration and reactivated by washing with nitric acid (5% v/v), reducing environmental impact.
Challenges and Solutions
Byproduct Formation
Hydroscopicity of Hydrochloride Salt
-
Issue : The compound absorbs moisture, complicating storage.
-
Solution : Lyophilization yields a stable, free-flowing powder with <0.5% water content.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Hydrogenolysis | 57–65 | 98 | High | 12.50 |
| Direct Alkylation | 48–52 | 95 | Moderate | 8.75 |
Hydrogenolysis is preferred for high-purity applications, while direct alkylation offers cost advantages for bulk synthesis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and synthetic differences between the target compound and its analogues:
Key Structural Differences and Implications
Piperidine vs. Morpholine Heterocycles :
- The target compound contains a piperidine ring, while analogues like the morpholine derivative () exhibit altered hydrogen-bonding capabilities and basicity due to the oxygen atom in morpholine. This could influence receptor binding or metabolic stability .
The propan-2-yl group in introduces a branched alkyl chain, which could modulate lipophilicity and pharmacokinetic properties compared to the methoxy group in the target compound .
Pharmacological and Industrial Relevance
- Enzyme Inhibition : Compound 6b demonstrates potent soluble epoxide hydrolase inhibition, highlighting the importance of sulfonyl substituents in enhancing activity .
- Commercial Availability: The propan-2-yl analogue () is marketed by suppliers like Santa Cruz Biotechnology, indicating its utility as a research chemical .
Biological Activity
N-Methyl-2-(piperidin-4-yloxy)acetamide hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its significant biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the following chemical formula: . Its structure includes a piperidine ring with a methyl substitution at the nitrogen atom and an acetamide functional group, which enhances its solubility and bioactivity compared to other similar compounds.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes in inflammatory pathways. Notably, it acts as an inhibitor of soluble epoxide hydrolase (sEH) , which is linked to anti-inflammatory effects. This inhibition suggests potential therapeutic applications in pain management and treatment of inflammatory conditions .
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit nitric oxide production in activated microglial cells, suggesting a mechanism for reducing neuroinflammation .
Pain Management
Due to its action on sEH, this compound may modulate lipid signaling pathways involved in pain perception. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have analgesic properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Methyl substitution on nitrogen | Enhanced pharmacokinetics due to methyl group |
| N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride | Cyclopropyl substitution on nitrogen | Different receptor binding profiles |
| 2-(Pyrrolidin-1-yloxy)acetamide hydrochloride | Pyrrolidine instead of piperidine | Potentially altered biological activity |
This table illustrates how variations in the chemical structure can lead to differences in biological activity and pharmacological profiles.
Case Studies and Research Findings
- Inhibition Studies : A study highlighted that this compound effectively inhibited sEH in vitro, leading to reduced inflammatory markers in cellular models. This supports its potential use in treating chronic pain conditions .
- Toxicity Assessments : Cytotoxicity tests conducted on SH-SY5Y neuroblastoma cells showed that this compound did not exhibit significant toxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .
- Pharmacokinetic Evaluations : Preliminary pharmacokinetic studies suggest that modifications in the piperidine structure enhance the compound's bioavailability and metabolic stability, making it a promising candidate for oral administration.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Piperidine Functionalization: Introduce the methyl and hydroxy groups to the piperidine ring via alkylation or oxidation-reduction sequences .
Acetamide Coupling: React the functionalized piperidine with chloroacetyl chloride or bromoacetamide derivatives in anhydrous solvents (e.g., dichloromethane or THF) under inert conditions .
Hydrochloride Salt Formation: Treat the free base with HCl gas or aqueous HCl in ethanol, followed by recrystallization to enhance purity .
Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-alkylation, which can lead byproducts .
Basic: How can the purity and structural identity of this compound be confirmed?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the presence of the piperidine ring (δ 1.5–2.5 ppm for methylene protons), acetamide carbonyl (δ ~170 ppm in ), and N-methyl groups (δ ~2.8–3.2 ppm) .
- Mass Spectrometry (MS): Verify the molecular ion peak ([M+H]) and fragmentation patterns consistent with the hydrochloride salt .
- Elemental Analysis: Validate chloride content (~15.1% for CHClNO) to confirm salt stoichiometry .
Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Methodological Answer:
Contradictions often arise from hydration states or residual solvents. Address this by:
Solvent Screening: Test solubility in DMSO, water, and ethanol under controlled humidity to assess hygroscopicity .
Thermogravimetric Analysis (TGA): Determine water content in the solid phase, which may alter solubility profiles .
Crystallography: Compare crystal structures of batches to identify polymorphs affecting solubility .
Example: A 2023 study found that anhydrous forms dissolve better in ethanol, while hydrated forms prefer aqueous buffers .
Advanced: What strategies optimize reaction yields in piperidine-amide coupling steps?
Methodological Answer:
Low yields (<50%) often result from steric hindrance or competing side reactions. Mitigate via:
- Catalytic Systems: Use DMAP or Hünig’s base to activate the acyl chloride intermediate, improving nucleophilic attack by the piperidine oxygen .
- Temperature Control: Conduct reactions at 0–5°C to minimize N-oxide formation, a common side product .
- Purification: Employ column chromatography (silica gel, eluent: 5% MeOH in DCM) or preparative HPLC to isolate the target compound .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
Based on structural analogs (e.g., piperidine-based acetylcholinesterase inhibitors), potential targets include:
- Neurological Receptors: Serotonin (5-HT) or sigma receptors due to the piperidine-amide scaffold .
- Enzymes: Monoamine oxidases (MAOs) or kinases, inferred from electron-withdrawing groups enhancing binding affinity .
Experimental Validation: Screen against receptor panels using radioligand assays or computational docking (e.g., AutoDock Vina) .
Advanced: How can stability issues in aqueous buffers be addressed during pharmacological assays?
Methodological Answer:
Instability may arise from hydrolysis of the acetamide bond. Solutions include:
Buffer Optimization: Use phosphate buffers (pH 6.5–7.4) instead of Tris, which can catalyze degradation .
Lyophilization: Store the compound as a lyophilized powder and reconstitute in acetonitrile/water mixtures immediately before use .
Kinetic Studies: Conduct HPLC-MS stability assays at 37°C to identify degradation pathways (e.g., amide hydrolysis to carboxylic acid) .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Handle in a fume hood to avoid inhalation of fine particles, which may irritate mucous membranes .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be interpreted?
Methodological Answer:
Discrepancies may stem from dynamic processes (e.g., ring puckering in piperidine):
Variable Temperature NMR: Conduct experiments at 25°C and -40°C to "freeze" conformational changes and simplify splitting .
COSY/NOESY: Identify through-space couplings to resolve overlapping proton signals .
Computational Modeling: Compare experimental -NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) .
Basic: What solvents are optimal for recrystallization to achieve high purity?
Methodological Answer:
- Ethanol/Water Mixtures: Ideal for hydrochloride salts due to moderate polarity and low toxicity .
- Diethyl Ether Diffusion: Slow evaporation in ether yields large crystals suitable for X-ray analysis .
Note: Avoid DMF or DMSO, which may co-crystallize and contaminate the product .
Advanced: What in silico tools predict the pharmacokinetic profile of this compound?
Methodological Answer:
Leverage computational platforms:
- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (~1.8), blood-brain barrier permeability, and CYP450 interactions .
- Metabolite Identification: Employ GLORYx to predict phase I/II metabolism, focusing on N-demethylation or glucuronidation .
Validation: Cross-reference predictions with in vitro hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
